molecular formula C15H15FN4O4 B14136809 4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine CAS No. 552285-47-9

4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine

Cat. No.: B14136809
CAS No.: 552285-47-9
M. Wt: 334.30 g/mol
InChI Key: GNYCEQKQLQSBOC-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyrimidine core, which is further substituted with a fluorophenoxy group, a methyl group, and a nitro group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can be further functionalized using coupling reactions such as the Suzuki–Miyaura coupling to introduce additional substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, base such as sodium hydroxide.

    Coupling Reactions: Boronic acid derivatives, palladium catalyst, base like potassium carbonate.

Major Products Formed

    Reduction: Formation of 4-[4-(2-Aminophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of more complex organic molecules with additional functional groups.

Scientific Research Applications

4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity

Properties

CAS No.

552285-47-9

Molecular Formula

C15H15FN4O4

Molecular Weight

334.30 g/mol

IUPAC Name

4-[4-(2-fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine

InChI

InChI=1S/C15H15FN4O4/c1-10-13(20(21)22)14(24-12-5-3-2-4-11(12)16)18-15(17-10)19-6-8-23-9-7-19/h2-5H,6-9H2,1H3

InChI Key

GNYCEQKQLQSBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)OC3=CC=CC=C3F)[N+](=O)[O-]

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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